molecular formula C52H100N2O20P2 B1214752 Defoslimod

Defoslimod

Cat. No.: B1214752
M. Wt: 1135.3 g/mol
InChI Key: GOWLTLODGKPXMN-MEKRSRHXSA-N
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Description

Defoslimod is a synthetic organic compound that is an analogue of lipopolysaccharide endotoxin-derived lipid A obtained from Escherichia coli. It was developed as an immunotherapeutic agent for the treatment of cancer. This compound acts as an agonist of Toll-like receptors 2 and 4 (TLR2 and TLR4) .

Preparation Methods

Defoslimod is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route typically involves the esterification of lipid A with various fatty acids and the incorporation of phosphate groups. The reaction conditions often include the use of organic solvents such as dichloromethane, chloroform, or ethanol

Chemical Reactions Analysis

Defoslimod undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically modified analogues of this compound with altered biological activity.

Scientific Research Applications

Mechanism of Action

Defoslimod exerts its effects by acting as an agonist of Toll-like receptors 2 and 4 (TLR2 and TLR4). Upon binding to these receptors, this compound triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines. This immune activation results in the induction of nitric oxide synthase and the production of reactive oxygen species, which contribute to the antitumor effects observed in preclinical studies .

Comparison with Similar Compounds

Defoslimod is unique among lipid A analogues due to its dual action on TLR2 and TLR4. Similar compounds include:

This compound’s ability to activate both TLR2 and TLR4 sets it apart from these other compounds, making it a versatile tool for immunotherapy research.

Properties

Molecular Formula

C52H100N2O20P2

Molecular Weight

1135.3 g/mol

IUPAC Name

[(3S)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate

InChI

InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39+,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1

InChI Key

GOWLTLODGKPXMN-MEKRSRHXSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

Synonyms

defoslimod
OM 174
OM 174 lipid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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